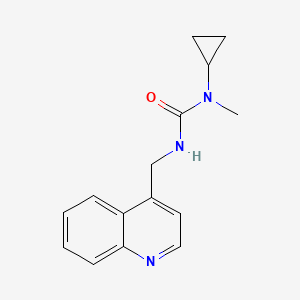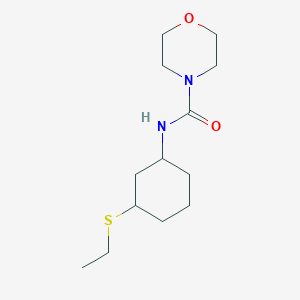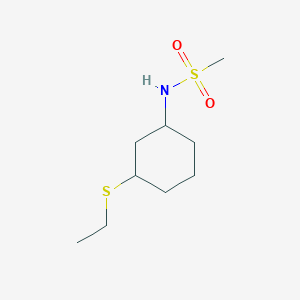
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is commonly referred to as ECSM and is a sulfonamide derivative. The compound is synthesized through a multi-step process and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of ECSM is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibiting their production can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
ECSM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
実験室実験の利点と制限
One of the advantages of using ECSM in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects, which can be useful in studying various diseases such as arthritis and cancer. However, one limitation of using ECSM is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of ECSM in scientific research. One potential direction is the development of ECSM derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of ECSM and its potential applications in the treatment of various diseases. Furthermore, the potential toxic effects of ECSM need to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-(3-ethylsulfanylcyclohexyl)methanesulfonamide is a chemical compound that has shown promising results in various scientific research studies. It exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several future directions for the use of ECSM in scientific research. Further studies are needed to fully understand its potential applications and toxicity.
合成法
The synthesis of ECSM involves a series of steps that include the reaction of 3-ethylthiophene with cyclohexanone to form a cyclohexylthiophene intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, N-(3-ethylsulfanylcyclohexyl)methanesulfonamide.
科学的研究の応用
ECSM has been the subject of various scientific research studies due to its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer.
特性
IUPAC Name |
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S2/c1-3-13-9-6-4-5-8(7-9)10-14(2,11)12/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDAHWRSRTRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC(C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
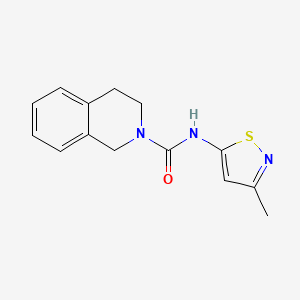
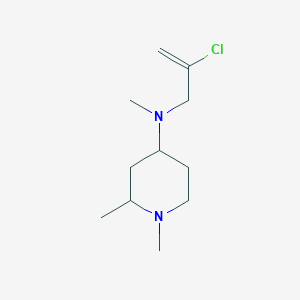

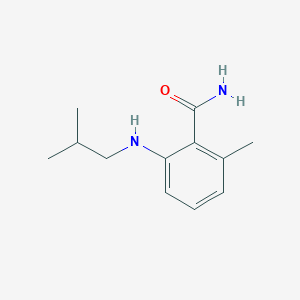
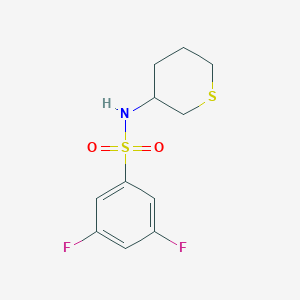
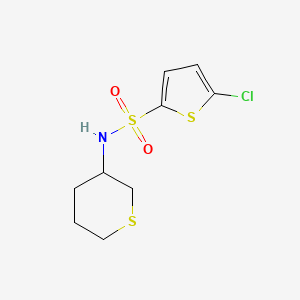
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
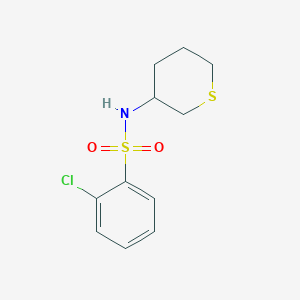

![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)
